molecular formula C20H18MgO8 B1590040 Magnesium monobenzyl malonate CAS No. 84133-21-1

Magnesium monobenzyl malonate

Cat. No. B1590040
CAS RN: 84133-21-1
M. Wt: 410.7 g/mol
InChI Key: HWOBBQVNZBIHFX-UHFFFAOYSA-L
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Description

Magnesium monobenzyl malonate is a chemical compound with the molecular formula C20H18MgO8 and a molecular weight of 410.66 . It is a main product in the category of special chemicals .


Synthesis Analysis

Mono-Benzyl malonate can be synthesized by the reaction of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with benzyl alcohol . A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .


Molecular Structure Analysis

The molecular structure of Magnesium monobenzyl malonate is complex and detailed information about its structure can be found in various chemical databases .


Chemical Reactions Analysis

The synthesis of half-esters of malonic acid is still difficult especially on a large scale, because of potential decarboxylation . Only a limited number of examples of monosaponification of dimethyl or diethyl malonate have been reported .

Safety And Hazards

Mono-Benzyl malonate can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

magnesium;3-oxo-3-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H10O4.Mg/c2*11-9(12)6-10(13)14-7-8-4-2-1-3-5-8;/h2*1-5H,6-7H2,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOBBQVNZBIHFX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)[O-].C1=CC=C(C=C1)COC(=O)CC(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18MgO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium monobenzyl malonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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